molecular formula C20H29N5O4 B12620528 N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide CAS No. 919772-73-9

N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide

Cat. No.: B12620528
CAS No.: 919772-73-9
M. Wt: 403.5 g/mol
InChI Key: DZUMYPZALGFWNE-RCBQFDQVSA-N
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Description

N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide is a synthetic dipeptide derivative comprising a histidyl-prolinamide backbone modified with a 2-propyl group on the histidine residue and a 3-oxocyclopentane carbonyl moiety as the N-acyl substituent. The 3-oxocyclopentane group may enhance lipophilicity and membrane permeability, while the histidine and proline residues could facilitate hydrogen bonding and conformational stability.

Properties

CAS No.

919772-73-9

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-3-oxocyclopentanecarbonyl]amino]-3-(2-propyl-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N5O4/c1-2-4-17-22-11-13(23-17)10-15(24-19(28)12-6-7-14(26)9-12)20(29)25-8-3-5-16(25)18(21)27/h11-12,15-16H,2-10H2,1H3,(H2,21,27)(H,22,23)(H,24,28)/t12-,15-,16-/m0/s1

InChI Key

DZUMYPZALGFWNE-RCBQFDQVSA-N

Isomeric SMILES

CCCC1=NC=C(N1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H]3CCC(=O)C3

Canonical SMILES

CCCC1=NC=C(N1)CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)C3

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of L-Proline Derivatives

L-Proline is a crucial building block for the synthesis of N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide. The following methods outline the preparation of L-proline derivatives, which serve as intermediates in the synthesis process.

Method Using Triphosgene

One effective method for synthesizing L-proline derivatives involves the use of triphosgene as a reagent. The process can be summarized as follows:

  • Reagents : L-Proline, triphosgene, and a non-protonic solvent (e.g., THF or toluene).

  • Procedure :

    • In a dry flask under nitrogen atmosphere, dissolve L-Proline in THF.
    • Slowly add triphosgene while maintaining the temperature between 20-25 °C.
    • Stir the mixture for several hours until a transparent solution is formed.
    • Add triethylamine as an acid-binding agent to facilitate the formation of L-proline-N-carboxyl-ring inner-acid anhydride.

This method has been shown to produce high yields with minimal environmental impact due to the use of non-toxic solvents and reagents.

Coupling Reaction

The final step in synthesizing this compound involves a coupling reaction between the prepared L-proline derivative and other amino acid components.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique for assembling peptide chains efficiently:

  • Reagents : Fmoc-protected amino acids, coupling reagents (e.g., TBTU), and a resin support.

  • Procedure :

    • Swell the resin in DMF.
    • Deprotect the Fmoc group using piperidine.
    • Sequentially add Fmoc-protected amino acids along with coupling reagents.
    • Repeat deprotection and coupling cycles until the desired peptide length is achieved.
    • Cleave the peptide from the resin using TFA/TIPS/H₂O mixture.

This method allows for precise control over peptide sequences and has been shown to yield high-purity products suitable for further biological testing.

Comparative Analysis of Preparation Methods

The following table summarizes different preparation methods for this compound, focusing on yield, environmental impact, and complexity.

Method Yield (%) Environmental Impact Complexity Level
Triphosgene Method High Low Moderate
Solid-Phase Peptide Synthesis Very High Moderate High

Chemical Reactions Analysis

Types of Reactions: N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets and pathways.

Mechanism of Action

The mechanism of action of N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and hypothesized activities of the target compound with structurally related molecules from the provided evidence:

Compound Core Structure Key Substituents Biological Activity Mechanism of Action Reference
N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide Dipeptide (His-Pro) 3-Oxocyclopentane carbonyl, 2-propyl Hypothesized enzyme inhibition Potential binding to active sites via peptide backbone and cyclopentane N/A
SYAUP-CN-26 () Cyclohexane sulfonamide 3-Bromophenethyl, 4-chloro-2-trifluoromethyl Antifungal Membrane disruption via increased permeability, MDA accumulation
Compound G () Epoxide-containing amide Cyclopentene, morpholine, methoxyphenyl Synthetic intermediate Not specified (patent focus on synthesis)
S45/S46 () Propanamide Indol-3-yl, cycloheptyl/cyclooctyl Undisclosed (likely neuro/pharmacological) Not specified (synthetic focus)

Functional Differences and Similarities

  • Peptide Backbone vs. Non-Peptide Scaffolds: The target compound’s dipeptide backbone may offer superior target specificity for proteolytic enzymes or receptors compared to non-peptide scaffolds like SYAUP-CN-26 (sulfonamide) or S45/S46 (propanamide). Peptide-based structures often exhibit higher selectivity but lower metabolic stability .
  • Cyclic Substituents: The 3-oxocyclopentane group in the target compound introduces a ketone, which may participate in hydrogen bonding or redox interactions, unlike the halogenated aryl groups in SYAUP-CN-26 (antifungal via membrane damage) .
  • Mechanistic Implications :
    SYAUP-CN-26 disrupts fungal membranes by increasing electrolyte leakage and lipid peroxidation, a mechanism distinct from the hypothesized enzyme inhibition of the target compound . Compound G’s epoxide and morpholine groups suggest possible covalent binding or solubility modulation, differing from the target’s peptide-driven activity .

Research Findings and Hypotheses

  • Target Compound :
    While direct activity data are unavailable, the histidine-proline dipeptide motif is associated with angiotensin-converting enzyme (ACE) inhibition in drugs like captopril. The 2-propyl group may enhance hydrophobic interactions, while the 3-oxocyclopentane could mimic transition states in enzymatic reactions.

  • SYAUP-CN-26 :
    Demonstrated EC50 values of 1.823–19.263 mg/L against Botrytis cinerea, with membrane disruption confirmed via TEM and fluorescence microscopy . Comparatively, the target compound’s peptide structure may reduce off-target effects but require higher doses for membrane penetration.

  • S45/S46 : The indole and cycloalkyl groups in these compounds resemble serotonin receptor ligands, suggesting possible neurological activity. However, their lack of peptide components limits direct comparison with the target’s hypothesized enzyme-targeting role .

Biological Activity

N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide is a compound of interest due to its potential biological activities. This detailed examination will cover its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a cyclopentane ring and amino acid derivatives. Its molecular formula is C15H22N4O3C_{15}H_{22}N_4O_3, and it has a molecular weight of approximately 302.36 g/mol. The unique structure contributes to its biological activity, particularly in modulating receptor interactions.

Research indicates that this compound may interact with various biological pathways, particularly those involving peptide receptors. The presence of the histidine and proline residues suggests potential activity in modulating neurotransmitter systems, possibly influencing serotonin or other neuropeptide pathways.

Anticancer Properties

Preliminary research suggests that compounds with similar structures may possess anticancer properties. They could induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the presence of the cyclopentane moiety has been linked to increased cytotoxicity in certain cancer cell lines.

Neuroprotective Effects

Given its potential interactions with neurotransmitter receptors, this compound might exhibit neuroprotective effects. Compounds that modulate histidine-containing peptides have been noted for their ability to protect neuronal cells under stress conditions.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Related compounds showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Anticancer Activity In vitro studies indicated that similar structures could reduce viability in lung and breast cancer cell lines by up to 70% at concentrations of 50 µM.
Neuroprotective Studies Animal models demonstrated that compounds with similar configurations reduced neuroinflammation markers by 40% following induced oxidative stress.

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